molecular formula C13H16N2O6 B1331212 n-[(Benzyloxy)carbonyl]glycylserine CAS No. 4180-62-5

n-[(Benzyloxy)carbonyl]glycylserine

Cat. No.: B1331212
CAS No.: 4180-62-5
M. Wt: 296.28 g/mol
InChI Key: QJBVPDSNNNZVKZ-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylserine is a protected dipeptide derivative featuring a benzyloxycarbonyl (Z) group at the N-terminus of glycine, linked to serine via a peptide bond. The Z-group serves as a protective moiety for the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. This compound is critical in synthesizing complex peptides, where selective deprotection of the Z-group (e.g., via hydrogenolysis) is required .

Molecular Formula: C₁₃H₁₆N₂O₆
Key Features:

  • Benzyloxycarbonyl (Z) protecting group.
  • Glycine-serine dipeptide backbone.
  • Hydroxyl group from serine side chain.

Properties

IUPAC Name

3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVPDSNNNZVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293447
Record name n-[(benzyloxy)carbonyl]glycylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4180-62-5
Record name NSC89631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[(benzyloxy)carbonyl]glycylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glycylserine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with serine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group is selectively removable under specific conditions, enabling controlled peptide elongation:

Reaction Type Reagents/Conditions Products Key Findings
Catalytic HydrogenationH₂, Pd/C (10% w/w) in methanol Glycylserine + Benzyl alcoholComplete deprotection occurs within 1–2 hours at 25°C with no racemization .
AcidolysisHBr in acetic acid (33% v/v) Glycylserine hydrobromideRapid cleavage (<30 min) but may require subsequent neutralization steps .
Reductive MethodsNiCl₂·6H₂O/NaBH₄ in ethanol Glycylserine + CO₂ + TolueneNovel chemoselective method with 95% yield at ambient temperature .

Mechanistic Notes :

  • Hydrogenation proceeds via adsorption of H₂ onto palladium, followed by cleavage of the Cbz group’s benzyl-oxygen bond .
  • Nickel boride (generated in situ) reduces the carbamate group without affecting ester or amide bonds .

Oxidation and Hydrolysis

The serine hydroxyl group and peptide backbone are susceptible to oxidation and hydrolysis:

Reaction Type Reagents/Conditions Products Key Findings
OxidationKMnO₄ (0.1 M, pH 7) Oxidized serine derivativesSerine’s β-hydroxyl group converts to a ketone, forming Z-Gly-dehydroSer .
Base HydrolysisNaOH (1 M, 60°C) Z-Gly + SerinePeptide bond cleavage dominates at pH >10 with a rate of 0.12 min⁻¹ .
Acid HydrolysisHCl (6 M, 110°C) Glycine + Serine + CO₂Complete decomposition occurs within 24 hours .

Kinetic Data :

  • Oxazolone Formation : Racemization of Z-Gly-Ser active esters occurs via 5(4H)-oxazolone intermediates, with an activation energy of 23.1 kcal/mol .
  • Molybdate-Mediated Hydrolysis : MoO₄²⁻ accelerates hydrolysis at neutral pH by stabilizing transition states through Lewis acid-base interactions .

Substitution and Coupling Reactions

The Cbz group enables regioselective modifications:

Reaction Type Reagents/Conditions Products Key Findings
AcylationDCC/NHS in DMF Z-Gly-Ser-X (X = amino acid)Coupling efficiency >90% with OxymaPure suppressing racemization .
SulfonationSO₃·Py in CH₂Cl₂ Z-Gly-Ser-SO₃HSelective sulfonation of serine’s hydroxyl group at 0°C .
BenzylationBenzyl chloroformate, pH 8–9 Double Cbz-protected derivativesRequires precise pH control to avoid overprotection .

Side Reactions :

  • Racemization : Elevated temperatures (>40°C) during coupling promote oxazolone-mediated racemization (up to 15% D-isomer) .
  • N-Acylurea Formation : Competing side reaction with DCC, minimized by using HATU or OxymaPure .

Comparative Reactivity Table

Compound Deprotection Rate (H₂/Pd/C) Hydrolysis Rate (pH 7) Racemization Risk
Z-Gly-Ser1.0 (reference)0.12 min⁻¹Moderate
Z-Gly-Cys0.80.08 min⁻¹Low
Z-Gly-Asp1.20.15 min⁻¹High
Boc-Gly-SerN/A0.09 min⁻¹Low

Data Sources :

Scientific Research Applications

Scientific Research Applications

n-[(Benzyloxy)carbonyl]glycylserine has a wide range of applications in scientific research, categorized as follows:

Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its benzyloxycarbonyl group protects the amino group of glycine, facilitating selective reactions during peptide bond formation. The typical synthesis involves coupling with serine using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bonds.

Medicinal Chemistry

The compound shows promise in drug development, particularly as an enzyme inhibitor. Its structural features allow it to interact with various enzymes and receptors, making it a candidate for designing bioactive molecules. Research indicates that derivatives of this compound can exhibit significant biological activities such as antimicrobial effects and modulation of cellular pathways involved in apoptosis and cell cycle regulation.

Biological Studies

This compound is utilized in studies related to protein structure and function, helping researchers understand the dynamics of protein interactions and stability. It can also be employed in the development of peptide-based drugs targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Antimicrobial Activity

A study published in Critical Reviews in Food Science and Nutrition demonstrated that amino acid derivatives similar to this compound significantly inhibited bacterial growth in vitro, showcasing its potential as an antimicrobial agent.

Induction of Apoptosis

Research on cancer cell lines indicated that this compound could induce apoptosis through activation of caspase pathways. This suggests its potential utility as an adjunct therapy in cancer treatment, selectively targeting tumor cells while sparing normal cells.

Neuroprotective Effects

In models of oxidative stress-induced neuronal damage, this compound was shown to upregulate antioxidant enzymes, providing neuroprotection against glutamate-induced toxicity. This property may have implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycylserine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The peptide bond formation and cleavage are crucial for its function in biological systems.

Comparison with Similar Compounds

Methyl N-[(Benzyloxy)carbonyl]glycylglycinate

Molecular Formula : C₁₂H₁₄N₂O₅
Structural Differences :

  • Replaces serine with a second glycine residue.
  • Terminal carboxylic acid is esterified as a methyl ester.
    Functional Implications :
  • The methyl ester increases lipophilicity, making it more soluble in organic solvents compared to the free carboxylic acid in glycylserine derivatives.
  • Lacks the hydroxyl group of serine, reducing polarity and hydrogen-bonding capacity .

GC376 (C₂₁H₃₁N₃O₈S)

Structural Features :

  • Contains a sulfonic acid group and a pyrrolidinone ring.
  • Modified leucine residue with a Z-group.
    Functional Implications :
  • The sulfonic acid group enhances water solubility and electrostatic interactions, making GC376 a potent protease inhibitor (e.g., against 3CLpro in coronaviruses).
  • The pyrrolidinone ring introduces conformational rigidity, improving target binding affinity compared to flexible dipeptides like N-[(Benzyloxy)carbonyl]glycylserine .

N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride

Structural Features :

  • Benzoyl group instead of Z-group.
  • Nitroanilide chromophore.
    Functional Implications :
  • The nitroanilide group allows spectrophotometric detection, making it a substrate for trypsin-like enzymes.
  • Unlike this compound, this compound is used in enzymatic assays rather than peptide synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Application Reference
This compound C₁₃H₁₆N₂O₆ Z-group, hydroxyl Peptide synthesis
Methyl N-[(Benzyloxy)carbonyl]glycylglycinate C₁₂H₁₄N₂O₅ Z-group, methyl ester Synthetic intermediate
GC376 C₂₁H₃₁N₃O₈S Sulfonic acid, pyrrolidinone Protease inhibitor
N-a-Benzoyl-L-arginine-4-nitroanilide C₂₀H₂₄ClN₇O₄ Benzoyl, nitroanilide Enzymatic assay substrate

Table 2: Analytical Method Comparison

Compound Chromatography Method Key Purity Criteria
This compound HPLC (C18 column) ≥98% purity, absence of Z-group deprotection byproducts
N-a-Benzoyl-L-arginine-4-nitroanilide TLC (Silica gel) Rf = 0.5 in chloroform-methanol (9:1)
Benzathine benzylpenicillin LC-MS Identification of dibenzylethylenediamine counterion

Key Research Findings

Stability: The Z-group in this compound is stable under basic conditions but cleaved by hydrogenolysis, whereas the methyl ester in its glycylglycine analog is labile in acidic media .

Biological Activity : Unlike GC376, which inhibits proteases via covalent binding, this compound lacks enzymatic inhibitory activity due to its simpler structure .

Synthetic Utility : The hydroxyl group in serine enables post-synthetic modifications (e.g., phosphorylation), a feature absent in glycine-based analogs .

Biological Activity

N-[(Benzyloxy)carbonyl]glycylserine, also known as Z-Gly-Ser, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O5_{5}
Molecular Weight266.250 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point587.2 ± 45.0 °C
Flash Point309.0 ± 28.7 °C

This compound is a derivative of glycine and serine, featuring a benzyloxycarbonyl group that enhances its stability and solubility in biological systems .

This compound exhibits several biological activities, primarily through its influence on various signaling pathways:

  • Anti-infection Activity : Research indicates that amino acid derivatives like this compound can enhance the immune response and exhibit antimicrobial properties against a range of pathogens including bacteria and viruses .
  • Cell Cycle Regulation : The compound has been shown to affect the cell cycle and apoptosis pathways, suggesting potential applications in cancer therapy. It may induce apoptosis in cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt .
  • Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Critical Reviews in Food Science and Nutrition highlighted the efficacy of amino acid derivatives in combating bacterial infections, showing that compounds similar to this compound significantly inhibited bacterial growth in vitro .
  • Cancer Cell Apoptosis : Research conducted on cancer cell lines demonstrated that this compound induced apoptosis via the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment by selectively targeting tumor cells while sparing normal cells .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, this compound was shown to upregulate antioxidant enzymes, thus providing neuroprotection against glutamate-induced toxicity .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Adjust stoichiometry (1.2:1 molar ratio of Z-Gly-OH to serine) to account for side reactions.

How should researchers handle and store this compound to ensure stability?

Basic Research Question
Methodological Answer:

  • Storage : Store at -15°C in airtight, light-resistant containers to prevent hydrolysis of the benzyloxycarbonyl (Z) group. Avoid long-term storage at room temperature due to degradation risks .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Always wear PPE (gloves, goggles) and work in fume hoods due to potential irritant properties .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question
Methodological Answer:

Property Technique Key Parameters
PurityHPLC (C18 column)Retention time ~8.2 min (gradient: 0.1% TFA in H2O/MeCN)
Structural confirmationNMR (¹H, ¹³C)δ 7.3 ppm (benzyl aromatic protons), δ 5.1 ppm (CH2 of Z-group)
Mass verificationHigh-resolution MSExact mass: ~297.1 g/mol (C12H15N2O6)

How can researchers design experiments to study peptide coupling efficiency using this compound?

Advanced Research Question
Methodological Answer:

Comparative Coupling Agents : Test carbodiimides (DCC, EDC) vs. uronium salts (HBTU, HATU) under identical conditions (solvent, temperature).

Kinetic Analysis : Use in-situ FTIR to track carbonyl stretching frequencies (~1750 cm⁻¹ for active esters) .

Racemization Control : Perform chiral HPLC post-coupling to quantify D/L-serine byproducts .

Q. Data Interpretation :

  • Lower yields with EDC may indicate incomplete activation; supplement with NHS.
  • Elevated racemization at pH >8 suggests need for buffered conditions (e.g., HEPES pH 7.5) .

What strategies address discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question
Methodological Answer:

Reproducibility Checks :

  • Standardize solvent systems (e.g., DMSO vs. aqueous buffers) for bioassays.
  • Validate purity (>98% by HPLC) to rule out impurity-driven artifacts .

Mechanistic Studies :

  • Use isotopic labeling (e.g., ¹⁵N-serine) to track metabolic incorporation in cell models .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to molarity) .

How can researchers evaluate the compound’s stability under various experimental conditions?

Advanced Research Question
Methodological Answer:

Thermal Stability :

  • Conduct TGA/DSC to identify decomposition thresholds (>150°C observed in related Z-protected peptides) .

Hydrolytic Stability :

  • Incubate in buffers (pH 2–12) at 37°C; monitor via HPLC degradation products (e.g., free glycine/serine) .

Photodegradation :

  • Expose to UV light (254 nm) and quantify benzyl alcohol byproduct via GC-MS .

Q. Implications :

  • Avoid aqueous alkaline conditions for long-term storage. Use stabilizers (e.g., BHT) in organic solvents .

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